ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate
Description
Ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate is a heterocyclic compound featuring a benzimidazole core linked to a piperidine ring via an acetamido bridge, further conjugated to an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-30-23(29)17-7-9-18(10-8-17)24-21(28)15-27-13-11-16(12-14-27)22-25-19-5-3-4-6-20(19)26-22/h3-10,16H,2,11-15H2,1H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQRTMNSLAPETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine and suitable electrophiles.
Acetamido Linkage Formation: The acetamido linkage is formed by reacting the benzimidazole derivative with acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA synthesis, and modulation of receptor signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole-Piperidine Core
Several analogs modify substituents on the benzimidazole or piperidine rings, altering biological and physical properties:
- Key Observations: The introduction of a 4-cyanobenzyl group (compound 38) increases molecular weight by ~74 Da compared to the methyl-substituted analog (80), likely enhancing hydrophobic interactions but reducing synthetic yield (55% vs. 77%) . The methylamino-linked compound (3) exhibits a significantly higher melting point (255°C), suggesting greater crystallinity due to hydrogen bonding from the free amino group .
Linker Modifications: Acetamido vs. Thioacetamido vs. Hydrazide
Structural analogs with alternative linkers demonstrate divergent reactivity and bioactivity:
- Key Observations :
- The thioacetamido linker in A21 introduces a sulfur atom, which may reduce metabolic stability compared to the oxygen-based acetamido bridge in the target compound .
- Hydrazide derivatives (e.g., 6a) are reported as multi-kinase inhibitors, highlighting the role of the linker in modulating biological activity .
Heterocyclic Replacements: Pyridazine and Isoxazole Derivatives
Ethyl benzoate esters with alternative heterocycles exhibit distinct electronic profiles:
| Compound Name | Heterocycle | Notable Feature | Reference |
|---|---|---|---|
| I-6230 | Pyridazin-3-yl | Electron-deficient ring system | |
| I-6373 | 3-Methylisoxazol-5-yl | Enhanced solubility in aqueous media |
- Isoxazole-containing compounds (e.g., I-6373) may offer improved solubility due to the polar oxygen atom .
Implications for Drug Development
The benzimidazole-piperidine-acetamido scaffold shows promise in kinase inhibition (e.g., compound 37, a cyanobenzyl derivative with 99% purity) . Modifications to the linker and substituents can fine-tune pharmacokinetic properties, such as metabolic stability and target selectivity.
Conclusion Ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate occupies a unique niche among benzimidazole derivatives, with its acetamido-piperidine linker balancing stability and bioactivity. Structural analogs highlight the critical roles of substituents, linkers, and heterocycles in optimizing drug-like properties.
Biological Activity
Ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate, a compound with significant structural complexity, has been the subject of various studies focusing on its biological activity. This article reviews the available literature on its pharmacological properties, including antibacterial and antifungal activities, as well as its potential therapeutic applications.
- Molecular Formula : C28H39N3O2
- Molecular Weight : 449.639 g/mol
- CAS Number : 202189-77-3
The compound features a benzimidazole moiety linked to a piperidine ring, which is known for contributing to various biological activities, particularly in medicinal chemistry.
Antibacterial Activity
Recent studies have indicated that derivatives of piperidine, similar to this compound, exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Various piperidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
The structure-activity relationship (SAR) studies suggest that modifications on the piperidine ring can enhance antibacterial efficacy. Electron-donating and electron-withdrawing groups significantly influence the activity against bacterial strains .
Antifungal Activity
In addition to antibacterial properties, the compound's structure suggests potential antifungal activity. Research has demonstrated that certain piperidine derivatives exhibit antifungal effects against Candida albicans and other fungal pathogens:
- MIC Values : The antifungal activity of related compounds was noted with MIC values ranging from 16.69 to 78.23 µM against C. albicans .
Study on Piperidine Derivatives
A comprehensive study evaluated a series of piperidine derivatives for their antimicrobial properties. The results indicated that compounds with specific substitutions on the phenyl ring displayed strong inhibition against various bacterial and fungal species:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 5.64 |
| Compound B | E. coli | 8.33 |
| Compound C | C. albicans | 16.69 |
These findings underscore the importance of structural modifications in enhancing biological activity.
Electrophilic Properties and Mechanisms
Research into the electrophilic nature of similar compounds revealed that they could selectively induce cell death via ferroptosis, highlighting a novel mechanism of action that could be leveraged for therapeutic purposes . This aspect is particularly relevant for developing drugs targeting resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
